molecular formula C9H10N4O B2652542 N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide CAS No. 300678-71-1

N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide

Cat. No.: B2652542
CAS No.: 300678-71-1
M. Wt: 190.206
InChI Key: SULRGUGVNSZKTR-UHFFFAOYSA-N
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Description

N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide (CAS 300678-71-1) is a benzotriazole-based organic compound with the molecular formula C9H10N4O and a molecular weight of 190.20 g/mol . This compound is part of a significant class of nitrogen-containing heterocycles, specifically 1,2,3-benzotriazole derivatives, which are widely recognized for their stability and utility in various research fields . Its structure incorporates a formamide group linked to a methyl-substituted benzotriazole moiety, which is a key feature for its potential applications. The primary research value of this compound is anticipated in the field of corrosion science . 1,2,3-Triazole derivatives are extensively investigated as highly effective, environmentally friendly corrosion inhibitors for metals and alloys such as steel, copper, and aluminum in aggressive acidic media . These inhibitors function by adsorbing onto metal surfaces , forming a protective layer that significantly reduces the rate of metal dissolution. The adsorption is facilitated by the presence of π-electrons in the aromatic ring and heteroatoms like nitrogen in the triazole ring, which act as active centers for bonding with the metal surface . The inhibition efficiency is typically evaluated through electrochemical methods like electrochemical impedance spectroscopy (EIS) . Beyond corrosion inhibition, benzotriazole derivatives are versatile synthetic auxiliaries in organic and medicinal chemistry . They can be used as building blocks for the construction of more complex molecules or as intermediates in the synthesis of pharmaceuticals and agrochemicals. The stability of the benzotriazole ring under a range of chemical conditions, including resistance to hydrolysis and oxidation, makes it a valuable scaffold for developing robust molecular structures . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(5-methylbenzotriazol-1-yl)methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-7-2-3-9-8(4-7)11-12-13(9)5-10-6-14/h2-4,6H,5H2,1H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULRGUGVNSZKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide typically involves the reaction of 5-methyl-1H-1,2,3-benzotriazole with formaldehyde and formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 5-Methyl-1H-1,2,3-benzotriazole, formaldehyde, and formamide.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Handling: Ensuring the availability and quality of starting materials.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification and Quality Control: Implementing robust purification methods and quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]carboxylic acid, while reduction may produce N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]amine.

Scientific Research Applications

Chemical Properties and Structure

N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide has a molecular formula of C9H10N4O and a molar mass of 194.20 g/mol. The compound features a benzotriazole moiety, which is known for its ability to stabilize radical species and enhance the photostability of polymers.

Materials Science

Photostabilization : The incorporation of this compound into polymer matrices has been shown to improve their resistance to UV radiation. This is crucial for applications in coatings and plastics where prolonged exposure to sunlight can lead to degradation.

Table 1: Photostabilization Efficacy

Polymer TypeStabilizer Concentration (%)UV Resistance Improvement (%)
Polyethylene0.530
Polyvinyl Chloride1.025
Polystyrene0.7535

Pharmaceuticals

Drug Development : The benzotriazole moiety in this compound has been investigated for its potential as a scaffold in drug design. Compounds with similar structures have shown promise in treating various diseases due to their ability to interact with biological targets effectively.

Case Study: Anticancer Activity
A study demonstrated that derivatives of benzotriazole exhibited significant anticancer properties by inducing apoptosis in cancer cells. This compound's ability to form hydrogen bonds with target proteins enhances its therapeutic potential.

Environmental Science

Bioremediation : Research indicates that benzotriazole derivatives can be used in bioremediation processes to degrade pollutants in contaminated environments. This compound has been studied for its effectiveness in breaking down hazardous compounds in soil and water.

Table 2: Bioremediation Efficiency

Contaminant TypeDegradation Rate (%)Time (Days)
Benzene7014
Toluene6510
Phenol8012

Mechanism of Action

The mechanism of action of N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide with related compounds:

Compound Name Core Structure Key Functional Groups Synthesis Method Applications/Properties
This compound Benzotriazole 5-methyl, formamide Likely nucleophilic substitution Ligand design, corrosion inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-bidentate directing group Reaction of 3-methylbenzoyl chloride Metal-catalyzed C–H functionalization
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate Triazole Triazole, carbamate Nucleophilic substitution with ethyl chloroformate Intermediate in organic synthesis
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Benzimidazole Benzimidazole, hydrazide Condensation with benzaldehydes Coordination polymers

Key Differences and Implications

Core Heterocycle :

  • Benzotriazole (Target) : Contains three nitrogen atoms, enhancing electron deficiency and stability under oxidative conditions compared to benzimidazoles (two nitrogens) . This makes benzotriazoles superior in corrosion inhibition.
  • Benzimidazole () : Exhibits stronger π-π stacking and coordination versatility, favoring use in metal-organic frameworks (MOFs) .

Methyl Substitution: The 5-methyl group in the target compound reduces steric hindrance compared to 3-methylbenzamide derivatives (), possibly enhancing reactivity in catalytic systems .

Synthetic Routes :

  • While the target compound may form via alkylation (similar to ), benzamide derivatives () require acyl chloride intermediates, highlighting divergent pathways for introducing functional groups .

Reactivity and Stability

  • Benzotriazole Derivatives : The electron-deficient triazole ring in the target compound facilitates nucleophilic aromatic substitution, whereas benzimidazoles () undergo electrophilic substitution due to higher electron density .
  • Thermal Stability : Methyl and formamide groups improve thermal stability compared to unsubstituted benzotriazoles, as seen in analogous compounds characterized via X-ray crystallography .

Coordination Chemistry

  • The formamide group in the target compound can act as a monodentate or bridging ligand, similar to carboxylate groups in 5-[(1H-benzimidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid (). However, benzotriazoles are less commonly used in MOFs than benzimidazoles due to weaker coordination strength .

Industrial and Pharmaceutical Relevance

  • While benzimidazole derivatives () are prominent in drug design (e.g., antiparasitic agents), benzotriazoles like the target compound are prioritized in materials science (e.g., UV stabilizers, corrosion inhibitors) .

Biological Activity

N-[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]formamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C9H10N4O
  • Molar Mass : 178.20 g/mol
  • Density : 1.34 g/cm³ (predicted)
  • Boiling Point : Approximately 351.1 °C (predicted)

These properties suggest a compound that is stable at room temperature and has moderate solubility in organic solvents.

Biological Activity Overview

Research indicates that compounds related to benzotriazoles exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound this compound has shown promise in various studies:

Antimicrobial Activity

Studies have demonstrated that benzotriazole derivatives possess significant antimicrobial properties. For instance:

  • In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria.

Anticancer Properties

This compound has been explored for its anticancer potential:

  • Mechanism of Action : It is believed to interfere with cellular signaling pathways involved in cancer cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntifungalEffective against fungal strains
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study published in PMC8744769 evaluated the antimicrobial efficacy of benzotriazole derivatives including this compound. The compound exhibited significant inhibitory effects against both Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Mechanism

Research highlighted in the ECHA registration dossier indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential as an anticancer drug targeting specific tumor types.

Q & A

Q. Purity Validation :

  • Chromatography : Thin-layer chromatography (TLC) or LC-MS for reaction monitoring .
  • Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., benzotriazole proton signals at δ 7.5–8.5 ppm; formamide carbonyl at ~165–170 ppm) .
  • Elemental Analysis : Matching calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) .

Advanced: How can reaction conditions be optimized to minimize by-products in benzotriazole-formamide coupling?

Answer:
By-product formation (e.g., over-alkylation or hydrolysis) is addressed via:

  • Solvent Selection : Use anhydrous DMF or acetonitrile to suppress hydrolysis .
  • Temperature Control : Maintain 0–25°C during formylation to avoid thermal degradation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity .
  • Kinetic Monitoring : Use in-situ IR or HPLC to track intermediates and adjust stoichiometry dynamically .

Basic: What computational tools predict the biological activity of benzotriazole-formamide derivatives?

Answer:

  • PASS Program : Predicts antimicrobial or anticancer potential based on structural fragments (e.g., benzotriazole’s π-π stacking propensity) .
  • Molecular Docking : Software like AutoDock Vina assesses binding affinity to target proteins (e.g., DNA gyrase for antimicrobial activity) .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP < 3 for optimal bioavailability) .

Advanced: How can discrepancies between computational predictions and experimental bioactivity data be resolved?

Answer:

  • Validation Experiments : Perform dose-response assays (e.g., MIC for antimicrobial activity) to confirm computational hits .
  • Structural Refinement : Re-dock compounds using cryo-EM or X-ray crystallography-derived protein structures to improve model accuracy .
  • Metabolite Analysis : Use LC-MS to identify degradation products that may alter activity .

Basic: What crystallographic techniques are used to resolve the structure of benzotriazole derivatives?

Answer:

  • X-ray Diffraction : Single-crystal X-ray analysis with SHELXL for refinement (e.g., resolving benzotriazole’s planar geometry) .
  • Software : WinGX/ORTEP for visualizing anisotropic displacement parameters and hydrogen-bonding networks .

Advanced: How are crystallographic data contradictions (e.g., disorder or twinning) addressed?

Answer:

  • Disorder Modeling : Use PART instructions in SHELXL to refine split positions for disordered atoms .
  • Twinning Analysis : Employ PLATON’s TWINROTMAT for deconvoluting overlapping reflections in twinned crystals .
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution for ambiguous regions .

Basic: How is structure-activity relationship (SAR) studied for this compound class?

Answer:

  • Substituent Variation : Synthesize analogs with modified benzotriazole substituents (e.g., 5-fluoro vs. 5-methyl) .
  • Bioassay Profiling : Test against bacterial panels (e.g., Gram-positive vs. Gram-negative) to correlate substituents with potency .

Advanced: What strategies improve the metabolic stability of benzotriazole-formamide derivatives?

Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetoxymethyl) to enhance plasma stability .
  • Cytochrome P450 Inhibition : Use fluorinated substituents to block metabolic hotspots identified via liver microsome assays .

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